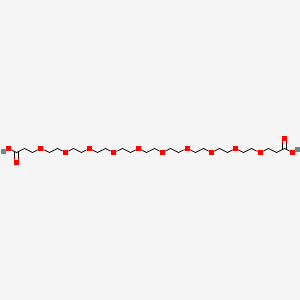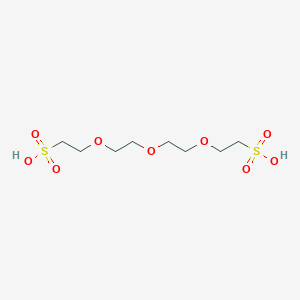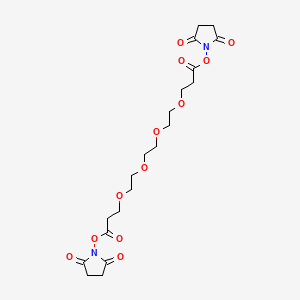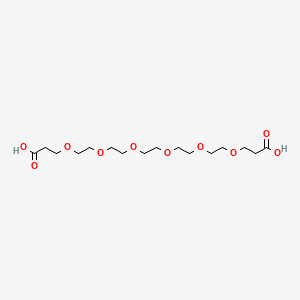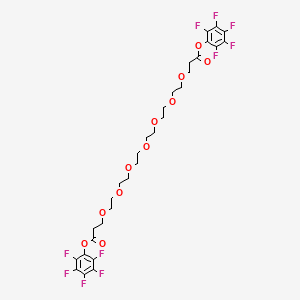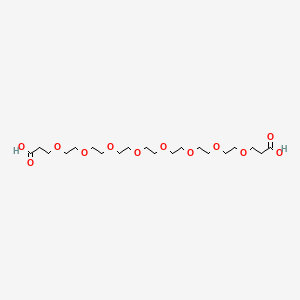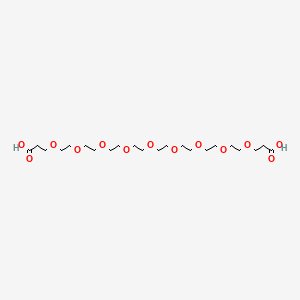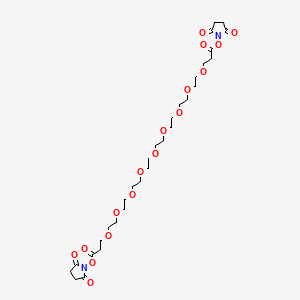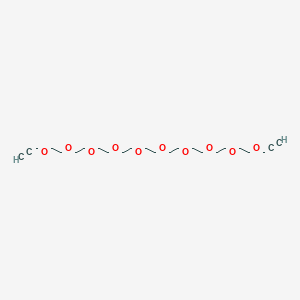![molecular formula C28H29ClN2O3S B606250 2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol CAS No. 918348-67-1](/img/structure/B606250.png)
2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives can undergo a variety of reactions, including electrophilic substitution, due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antifungal Activity
- 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols, closely related to the queried compound, have been synthesized and shown to exhibit antifungal activity against organisms like Candida albicans and Aspergillus fumigatus. These compounds, including various derivatives, have potential as antifungal agents (Chevreuil et al., 2007).
Anticonvulsive and Cholinolytic Activities
- Similar compounds to the queried chemical, specifically 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, have been synthesized and evaluated for their biological properties. These compounds have shown pronounced anticonvulsive and peripheral n-cholinolytic activities, indicating their potential in neurological applications (Papoyan et al., 2011).
Antimicrobial and Anticancer Activity
- A closely related compound, 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, has been studied for its biological activities. It exhibits both antifungal and antibacterial effects, and molecular docking studies have shown its potential interaction with various proteins, indicating possible applications in antimicrobial and anticancer therapies (Viji et al., 2020).
Antifungal Agent Development
- Compounds like 1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate, which are structurally similar to the queried chemical, have been explored for their effectiveness against Candida albicans, particularly in the development of new antifungal agents. Their activity against fungal growth and biofilm formation is of interest in antifungal research (Bondaryk et al., 2015).
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of compounds structurally similar to the queried chemical, focusing on their potential as intermediates for new imidazole-containing antifungal agents. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Attia et al., 2013).
Medicinal Chemistry
- The synthesis and investigation of related compounds, such as 1-(2-(4-Substitutedphenylamino)-Imidazo[2,1-B] Benzothiazole-3-Yl) Propan-1-One, have been explored for their potential medicinal applications, particularly in the field of medicinal chemistry (Azimi et al., 2014).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their structure and the biological system they interact with. They have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
properties
IUPAC Name |
2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPURTXCSILYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol | |
CAS RN |
918348-67-1 | |
| Record name | BMS-779788 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-779788 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BMS-779788 interact with its target and what are the downstream effects?
A: BMS-779788 functions as a partial agonist of Liver X Receptors (LXRs), specifically exhibiting selectivity for LXRβ over LXRα []. This interaction triggers the activation of genes involved in reverse cholesterol transport (RCT), a process crucial for removing excess cholesterol from the body [].
Q2: What is the significance of BMS-779788's partial agonistic activity and LXRβ selectivity?
A: Full LXR agonists, while effective in promoting RCT, can lead to undesirable side effects like elevated plasma and hepatic lipids due to the activation of lipogenic genes []. BMS-779788, being a partial agonist with LXRβ selectivity, demonstrates a reduced potential for these lipogenic effects compared to full agonists like T0901317 while retaining the ability to induce genes vital for RCT, such as ABCA1 and ABCG1 []. This characteristic makes BMS-779788 a promising candidate for further investigation as it suggests a potentially improved therapeutic window.
Q3: What challenges are associated with the development of BMS-779788 as a drug candidate?
A: While BMS-779788 shows promise, research highlights potential hurdles. For example, one study focuses on addressing the stability of a reactive tertiary hydroxyl group within the compound's structure, crucial for its formulation into solid oral dosage forms []. Overcoming such challenges is essential for translating its in vitro and preclinical findings into a viable therapeutic option for atherosclerosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



